4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol

Description

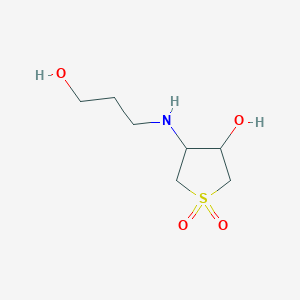

4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol (CAS: 459413-88-8) is a sulfone-containing heterocyclic compound with the molecular formula C₇H₁₅NO₄S and a molecular weight of 209.27 g/mol . Its structure comprises a tetrahydrothiophene ring substituted with a 1,1-dioxo (sulfone) group, a 3-hydroxypropylamino side chain at position 4, and a hydroxyl group at position 3 (Figure 1). The sulfone moiety enhances polarity and stability, while the hydroxypropylamino group contributes to hydrogen-bonding capacity and hydrophilicity.

Properties

IUPAC Name |

4-(3-hydroxypropylamino)-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c9-3-1-2-8-6-4-13(11,12)5-7(6)10/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQDNFWQAJOWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the hydroxy and amino groups. One common method involves the use of sulfonium salts and diamine derivatives under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino group can participate in substitution reactions to form new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of 1,1-dioxo-tetrahydrothiophen-3-ol derivatives with varying aminoalkyl substituents. Key structural analogs include:

Table 1: Structural and Molecular Comparison

Substituent-Driven Physicochemical Properties

Hydrophilicity and Solubility: The 3-hydroxypropylamino group in the target compound enhances hydrophilicity compared to the methoxy (less polar) and isobutylamino (hydrophobic) analogs. This increases aqueous solubility, critical for pharmaceutical formulations .

Hydrogen-Bonding Capacity: The hydroxyl group in the target compound supports hydrogen bonding with biological targets (e.g., enzymes or receptors), whereas the methoxy and isobutylamino analogs lack this capability .

Synthetic Accessibility: Introducing hydroxyl groups often requires protection/deprotection steps during synthesis, increasing complexity compared to methoxy or alkylamino derivatives .

Structural Similarity and Classification

Graph-based comparison methods (as noted in ) highlight that these analogs share a common sulfone-thiophene core, with differences localized to the aminoalkyl side chain . Such structural similarities allow "lumping" (grouping based on shared reactivity or properties) for computational modeling or metabolic studies, as described in .

Biological Activity

4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol, a compound with the molecular formula and a molecular weight of approximately 209.27 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol

- Molecular Formula : C7H15NO4S

- Molecular Weight : 209.27 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies and some preliminary in vivo assessments. Key areas of focus include:

- Antimicrobial Activity : Several studies have indicated that derivatives of thiophene compounds often exhibit significant antibacterial properties. The presence of the hydroxyl and amino groups in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

- Anticancer Properties : Research has suggested that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. The compound's ability to interact with specific cellular pathways related to tumor growth is an area of ongoing investigation.

The proposed mechanisms through which 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol exerts its biological effects include:

- Inhibition of Enzymatic Activity : The dioxo group may interfere with enzyme function critical for cellular metabolism in pathogens or cancer cells.

- Cell Membrane Disruption : The amphiphilic nature of the molecule allows it to integrate into lipid membranes, potentially disrupting their integrity.

- Signal Transduction Pathway Modulation : It may modulate pathways involved in cell survival and death, particularly those related to the p53 tumor suppressor pathway.

Antimicrobial Activity

A study conducted on various thiophene derivatives highlighted that compounds similar to 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 32 | 16 |

| Compound B | 64 | 32 |

| 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol | 16 | 8 |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in MCF-7 breast cancer cells after treatment with the compound over a period of 48 hours.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 | 12 |

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol?

The synthesis typically involves multi-step reactions under controlled conditions (temperature: 60–80°C, pH 7–9). Key steps include amine-functionalization of the tetrahydrothiophene core and oxidation to introduce the sulfone group. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction intermediates should be monitored via TLC or HPLC .

Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic techniques?

- X-ray crystallography : Use SHELX for structure refinement, emphasizing hydrogen-bonding networks involving the hydroxyl and sulfone groups. ORTEP-III is recommended for visualizing thermal ellipsoids and molecular geometry .

- Spectroscopy : NMR (¹H/¹³C) in DMSO-d₆ resolves amine and hydroxyl proton signals, while IR confirms sulfone (1130–1150 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .

Q. What experimental methodologies are used to study interactions between this compound and biological macromolecules?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are preferred for quantifying binding affinities (e.g., with enzymes or receptors). For example, SPR assays using immobilized cytochrome P450 isoforms reveal metabolic stability, while ITC measures enthalpy changes during ligand-receptor interactions .

Table 1: Structural analogs and their biological activities

| Compound | Key Structural Feature | Biological Activity |

|---|---|---|

| 2-Amino-thiophene | Amine substitution | Antimicrobial |

| 4-Thiazolidinone derivatives | Thiazolidine ring | Antidiabetic |

| This compound | Hydroxypropylamino-sulfone | Under investigation |

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be resolved?

Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while X-ray crystallography confirms absolute configuration. For dynamic stereochemistry, variable-temperature NMR (VT-NMR) monitors conformational changes in solution .

Q. What methodologies elucidate its metabolic pathways and cytochrome P450 interactions?

Mouse liver microsome assays coupled with TLC/³H-autoradiography identify primary metabolites. Liquid chromatography-mass spectrometry (LC-MS) and enzymatic inhibition studies (e.g., using ketoconazole for CYP3A4) pinpoint metabolic enzymes involved. Metabolite structures are validated via tandem MS/MS fragmentation .

Q. How should researchers address contradictions in reported biological activity data for structural analogs?

Perform dose-response assays (IC₅₀/EC₅₀) under standardized conditions (e.g., pH, serum concentration). Compare analogs in parallel studies to isolate substituent effects. For example, conflicting antimicrobial data may arise from divergent bacterial strains or assay protocols .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

Density functional theory (DFT) calculates electrostatic potential surfaces to map nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) simulates binding poses with target proteins (e.g., kinases), validated by mutagenesis studies. QSAR models prioritize substituents for synthetic optimization .

Q. What strategies mitigate solubility challenges in in vitro assays?

Co-solvent systems (e.g., DMSO/PBS ≤1% v/v) maintain compound stability. For low aqueous solubility, prodrug derivatization (e.g., esterification of the hydroxyl group) enhances bioavailability. Dynamic light scattering (DLS) monitors aggregation in buffer solutions .

Q. How are degradation products identified under stress conditions (light, heat, pH)?

Forced degradation studies (ICH guidelines):

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24h.

- Photolysis : Expose to UV light (320–400 nm) for 48h. Degradants are profiled via UPLC-PDA-MS, with fragmentation patterns matched to synthetic standards .

Q. What advanced techniques validate its role in enzyme inhibition mechanisms?

Kinetic assays (e.g., Lineweaver-Burk plots) distinguish competitive vs. non-competitive inhibition. Fluorescence quenching experiments measure binding constants (Kd), while stopped-flow spectroscopy captures transient enzyme-ligand intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.